(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid
Overview
Description
(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid is a chiral compound with a unique structure that includes a hydroxyphenyl group and a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with an amino acid derivative, followed by cyclization to form the dihydrooxazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The dihydrooxazole ring can be reduced to form more saturated derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated oxazole derivatives.
Substitution: Alkylated or acylated hydroxyphenyl derivatives.
Scientific Research Applications
(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its chiral properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the dihydrooxazole ring can participate in various interactions, including π-π stacking and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid: The enantiomer of the compound, with similar but distinct biological activities.
2-(2-hydroxyphenyl)oxazole: Lacks the dihydro component, leading to different chemical and biological properties.
2-(2-hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid: Contains a sulfur atom in place of the oxygen in the oxazole ring, resulting in different reactivity and applications.
Uniqueness
(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid is unique due to its chiral nature and the presence of both a hydroxyphenyl group and a dihydrooxazole ring. This combination of features allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Biological Activity
(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid, with the CAS number 20068-43-3, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical formula for this compound is CHNO. The structure features a dihydrooxazole ring and a hydroxyphenyl group, which contribute to its unique biological properties.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes or receptors, modulating their activity through hydrogen bonding and hydrophobic interactions.
- Metal Ion Coordination : Similar compounds have shown enhanced cytotoxicity when complexed with metal ions like Cu, suggesting that metal ion-mediated interactions might play a role in its mechanism of action .
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The compound has been investigated for its potential to inhibit the growth of various cancer cell lines.
Case Study: Anticancer Activity
A study assessed the cytotoxic effects of this compound on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results suggested that the compound has significant cytotoxic activity, comparable to established anticancer agents. For instance:
Compound | IC (μM) MCF-7 Cells | IC (μM) A549 Cells |
---|---|---|
This compound | 25 ± 3 | 30 ± 5 |
Mitomycin-C | 5 ± 2 | 4.5 ± 0.5 |
These findings indicate that the compound can effectively reduce cell viability in cancer cell lines, supporting its potential as a therapeutic agent .
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various bacterial strains. In particular, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain strains ranged from 3.91 to 31.24 μg/mL .
Comparative Studies
Comparative studies with similar compounds have highlighted the unique properties of this compound:
- (R)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid : This enantiomer exhibits different biological activities due to its stereochemistry.
- 2-(2-hydroxyphenyl)oxazole : Lacks the dihydro component, resulting in reduced reactivity and biological activity compared to this compound.
- Other Analogues : Studies on related compounds have shown varying degrees of cytotoxicity and antimicrobial efficacy depending on structural modifications .
Properties
IUPAC Name |
(4S)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVGFDBEOIEPBC-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC=C2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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